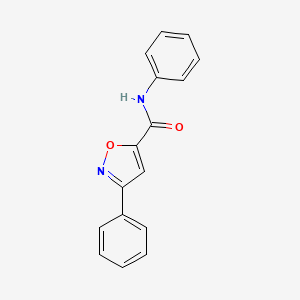

N,3-diphenyl-1,2-oxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3-diphenyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(17-13-9-5-2-6-10-13)15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDPGXZEVKVGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for N,3 Diphenyl 1,2 Oxazole 5 Carboxamide

General Principles of Oxazole (B20620) Ring Formation

The 1,2-oxazole, or isoxazole (B147169), is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. wikipedia.org Its synthesis is a fundamental topic in heterocyclic chemistry, with numerous methods developed for its construction. nih.gov These strategies primarily involve the formation of the O-N-C-C-C backbone through cyclization.

The construction of the isoxazole ring is most commonly achieved through cyclization reactions that form the heterocyclic core from acyclic precursors. Two of the most prevalent and mechanistically significant pathways are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgnanobioletters.comyoutube.com Another relevant, though more indirect, pathway involves the cyclodehydration of related precursors.

The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is a powerful and widely utilized method for synthesizing the isoxazole ring. nanobioletters.comresearchgate.net This reaction involves a 1,3-dipole, the nitrile oxide, reacting with a dipolarophile, typically an alkyne, to form the five-membered isoxazole ring directly. wikipedia.orgnih.govnih.gov

Nitrile oxides are unstable intermediates and are therefore generated in situ. A common method for their generation is the dehydrogenation or oxidation of aldoximes, for instance, using reagents like chloramine-T. chemtube3d.comresearchgate.net Once formed, the nitrile oxide rapidly reacts with the alkyne. The mechanism is a concerted pericyclic reaction where the three atoms of the nitrile oxide (C-N-O) and the two carbon atoms of the alkyne's triple bond simultaneously form a new five-membered ring. chemtube3d.com The regioselectivity of the addition is a critical aspect, influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. mdpi.com

Table 1: Key Features of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Nitrile Oxide (1,3-dipole) and Alkyne (dipolarophile) |

| Reaction Type | [3+2] Cycloaddition |

| Key Intermediate | Nitrile Oxide (generated in situ) |

| Mechanism | Concerted pericyclic reaction |

| Advantages | High efficiency, direct formation of the isoxazole ring |

| Controlling Factors | Substituent electronics and sterics influence regioselectivity |

The cyclodehydration of β-hydroxy amides is a primary method for the synthesis of 2-oxazolines, which are dihydro-oxazole derivatives. nih.gov While this reaction directly yields an oxazoline (B21484), a subsequent oxidation step can produce the aromatic oxazole. The process is relevant as it showcases a fundamental cyclization-dehydration pathway.

The reaction is typically promoted by dehydrating agents. Reagents such as diethylaminosulfur trifluoride (DAST), its more stable crystalline analog (XtalFluor-E), or triflic acid (TfOH) are effective for this transformation. nih.govinformahealthcare.comnih.gov The mechanism generally involves the activation of the hydroxyl group by the reagent, converting it into a good leaving group. This is followed by an intramolecular nucleophilic attack by the amide oxygen onto the carbon bearing the activated hydroxyl group, leading to ring closure. nih.gov A final elimination of water yields the oxazoline ring. organic-chemistry.org For the synthesis of oxazoles, this would be followed by an oxidation step to introduce the second double bond and achieve aromaticity.

Table 2: Reagents for Cyclodehydration of β-Hydroxy Amides

| Reagent | Abbreviation | Function |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Promotes cyclodehydration to form oxazolines. organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | A related fluorinating and dehydrating agent. informahealthcare.comorganic-chemistry.org |

| Trifluoromethanesulfonic acid | TfOH | A strong acid catalyst for dehydrative cyclization. nih.gov |

| Phosphorus pentoxide | P₂O₅ | Classical dehydrating agent. |

Directly synthesizing oxazoles that already bear a carboxamide functional group often involves multi-step, one-pot procedures or the functionalization of a pre-formed oxazole ring. A common strategy is to construct an oxazole ring that contains a carboxylic acid or ester group, which is then converted to the desired carboxamide.

For instance, an oxazole-4-carboxylic acid can be synthesized and subsequently coupled with a desired amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Another approach involves the reaction of α-bromo ketones with primary amides, which can lead to the formation of substituted oxazoles. pharmaguideline.com Furthermore, some synthetic routes yield oxazolone (B7731731) carboxamides, which are related structures, by reacting oxazol-2-one intermediates with isocyanates. nih.gov These methods provide a direct entry to the target scaffold by incorporating the amide functionality in the final synthetic steps. nih.gov

Cyclization Reactions for 1,2-Oxazoles (Isoxazoles)

Targeted Synthesis of N,3-Diphenyl-1,2-Oxazole-5-Carboxamide Precursors

The synthesis of a specific molecule like this compound requires a targeted approach where the precursors are chosen to ensure the correct placement of the phenyl groups at the C-3 position of the ring and on the nitrogen of the C-5 carboxamide.

To introduce the phenyl group at the C-3 position of the isoxazole ring, the synthetic strategy must begin with a precursor that already contains this phenyl moiety. In the context of a 1,3-dipolar cycloaddition, this is achieved by using benzonitrile (B105546) oxide as the 1,3-dipole. Benzonitrile oxide is generated in situ from benzaldehyde (B42025) oxime. researchgate.net The phenyl group of the benzonitrile oxide directly becomes the C-3 substituent of the resulting isoxazole.

The N-phenyl substituent on the carboxamide group is typically introduced in the final stage of the synthesis. This involves the formation of an isoxazole-5-carboxylic acid or a reactive derivative thereof, such as an acyl chloride or ester. This intermediate is then reacted with aniline (B41778) (phenylamine) in an amidation reaction. The nucleophilic attack of the aniline's amino group on the carbonyl carbon of the carboxylic acid derivative forms the N-phenyl carboxamide bond, completing the synthesis of the target molecule. This sequential approach allows for the controlled and specific introduction of both phenyl groups onto the isoxazole scaffold.

Strategies for Functionalizing the Oxazole C-5 Position with a Carboxamide Group

The introduction of a carboxamide functional group at the C-5 position of the 3-phenyl-1,2-oxazole core is a critical step in the synthesis of the target molecule. This transformation typically begins with a precursor molecule, 3-phenyl-1,2-oxazole-5-carboxylic acid. From this starting point, two primary strategies are employed to form the desired N-phenyl carboxamide linkage.

Strategy 1: Activation via Acyl Halide Formation A reliable and conventional method involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This is achieved by treating the 3-phenyl-1,2-oxazole-5-carboxylic acid with a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-phenyl-1,2-oxazole-5-carbonyl chloride is a highly reactive intermediate. Subsequent reaction with aniline (phenylamine) in the presence of a base to neutralize the HCl byproduct yields the final this compound.

Strategy 2: Direct Amide Coupling with Activating Agents Modern synthetic chemistry often favors direct coupling methods that avoid the isolation of harsh acyl halide intermediates. These methods utilize coupling reagents to activate the carboxylic acid in situ. numberanalytics.comhepatochem.com For the synthesis of this compound, this involves mixing the parent carboxylic acid with aniline in the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and often an activating additive. chemistrysteps.comnih.gov Additives like 1-hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate, which minimizes side reactions and improves efficiency. nih.gov A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically included to facilitate the reaction. nih.gov

| Strategy | Key Reagents | Advantages | Considerations |

|---|---|---|---|

| Acyl Halide Formation | SOCl₂, (COCl)₂ | High reactivity of intermediate, often leads to high yields. | Generates corrosive HCl, may require anhydrous conditions. |

| Direct Amide Coupling | EDC, HOBt, DIPEA | Milder conditions, high functional group tolerance, one-pot procedure. nih.gov | Coupling reagents can be expensive; byproduct removal (e.g., urea (B33335) from EDC) is necessary. |

Reaction Mechanisms and Pathways for Key Synthetic Steps

Understanding the underlying mechanisms of oxazole ring formation and carboxamide bond creation is essential for optimizing reaction conditions and achieving desired outcomes.

Proposed Mechanistic Schemes for Oxazole Ring Closure

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. A common and effective route to 3,5-disubstituted 1,2-oxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

The proposed mechanism proceeds as follows:

Initial Condensation: The reaction begins with the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl precursor. This forms a carbinolamine intermediate.

Dehydration to Oxime: The carbinolamine readily dehydrates to form an oxime intermediate.

Intramolecular Cyclization: The oxime's oxygen atom then acts as a nucleophile, attacking the second carbonyl carbon in an intramolecular fashion. This 5-endo-trig cyclization step forms a five-membered heterocyclic intermediate.

Final Dehydration: A final dehydration step from this cyclic intermediate results in the formation of the aromatic 1,2-oxazole ring. The regiochemistry, determining which substituent ends up at the C-3 versus the C-5 position, is dictated by which carbonyl group is initially attacked by the hydroxylamine.

Mechanism of Carboxamide Bond Formation

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. numberanalytics.com When using coupling reagents like EDC, the process bypasses the need for an acid-base reaction between the carboxylic acid and the amine. chemistrysteps.com

The mechanism using EDC as the coupling agent is detailed below:

Activation of Carboxylic Acid: The carboxylic acid group of 3-phenyl-1,2-oxazole-5-carboxylic acid attacks the central carbon of the EDC carbodiimide. This activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is an excellent leaving group. luxembourg-bio.com

Nucleophilic Attack by Amine: The nitrogen atom of aniline acts as a nucleophile and attacks the carbonyl carbon of the activated O-acylisourea intermediate.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Collapse and Product Formation: The tetrahedral intermediate collapses, expelling the N,N'-disubstituted urea byproduct (derived from EDC) and forming the stable this compound. chemistrysteps.com The reaction is driven to completion by the formation of the highly stable urea byproduct.

Catalytic Systems in this compound Synthesis

Catalysis offers pathways to enhance reaction efficiency, selectivity, and sustainability. Both transition metal-based and metal-free systems can play a role in the synthesis of the target compound or its key precursors.

Role of Transition Metal Catalysis (if applicable)

While the final amide coupling step is not typically metal-catalyzed, transition metals such as copper and palladium are instrumental in constructing substituted oxazole rings. acs.orgorganic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions are widely used for forming heterocyclic systems. For instance, a copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles. acs.org Another approach involves a copper-catalyzed tandem oxidative cyclization of benzylamines and β-diketones to yield polysubstituted oxazoles. acs.org Such methods could be adapted to synthesize the 3-phenyl-1,2-oxazole core.

Palladium Catalysis: Palladium catalysts are pivotal in cross-coupling reactions that can be used to functionalize a pre-formed oxazole ring. For example, a palladium-catalyzed direct arylation could be used to introduce the phenyl group at the C-3 position. researchgate.net Alternatively, a palladium-catalyzed reaction of N-propargylamides with aryl iodides can lead directly to 2,5-disubstituted oxazoles. organic-chemistry.org

Organocatalytic and Metal-Free Approaches

To avoid potential issues with residual metal toxicity and cost, metal-free and organocatalytic methods have gained significant traction. rsc.org

Base-Catalyzed Synthesis: The condensation reaction to form the oxazole ring from a nitrile and hydrazide can be achieved with simple base catalysis, avoiding the need for any metal. researchgate.net Similarly, the reaction between terminal alkynes and azides to form related triazole heterocycles can be catalyzed by bases like tetraalkylammonium hydroxide, demonstrating a transition-metal-free approach to heterocycle synthesis. nih.govresearchgate.net

Iodine-Mediated Reactions: Molecular iodine can act as a catalyst in metal-free tandem oxidative cyclizations. For example, the reaction of aromatic aldehydes with 2-amino-1-phenylethanone can be catalyzed by iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to form 2,5-disubstituted oxazoles. organic-chemistry.org Another metal-free approach involves the use of iodosobenzene (B1197198) (PhIO) with a strong acid to mediate the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom to regioselectively form highly substituted oxazoles. organic-chemistry.orgacs.org These methods represent powerful, metal-free alternatives for constructing the core oxazole structure.

Green Chemistry Considerations in Synthetic Protocols

In recent years, the principles of green chemistry have become a critical framework for the development of synthetic methodologies in organic chemistry, aiming to reduce environmental impact and enhance safety. The synthesis of this compound and related isoxazole derivatives is increasingly being approached with these principles in mind, focusing on minimizing waste, reducing energy consumption, and avoiding hazardous substances. Key areas of improvement include the adoption of solvent-free reaction conditions, the use of microwave irradiation to enhance reaction efficiency, and a focus on maximizing atom economy in synthetic design. These approaches collectively contribute to more sustainable and efficient manufacturing of this important chemical scaffold.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it directly reduces pollution, safety hazards, and the costs associated with solvent purchase and disposal. For the synthesis of isoxazole cores, solvent-free methods, often utilizing mechanochemistry (ball-milling) or solid-phase reactions, have proven effective. nih.govrsc.org For instance, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a fundamental step in forming the isoxazole ring, can be performed under solvent-free conditions, sometimes facilitated by a recyclable catalyst on a solid support like Cu/Al2O3. nih.govrsc.org This approach not only aligns with green principles by avoiding solvents but can also lead to simplified work-up procedures and reduced waste generation. rsc.orgnih.gov

Mechanochemical techniques, where mechanical energy initiates the reaction, are particularly promising. nih.gov They can be performed at room temperature, further reducing energy consumption compared to conventional heating methods. nih.gov Reports on the synthesis of 3,5-disubstituted isoxazoles via ball-milling demonstrate that these solvent-free protocols can be scalable and efficient, offering moderate to excellent yields in short reaction times. nih.govrsc.org While the final amidation step to form the carboxamide might still be conducted in a solvent, minimizing solvent use in the formation of the core heterocycle represents a significant green advancement.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. abap.co.innveo.org By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve reaction selectivity. abap.co.inresearchgate.net This technique is highly energy-efficient and aligns with the green chemistry principle of designing for energy efficiency. nih.gov

In the context of isoxazole synthesis, microwave irradiation has been successfully applied to various reaction steps, including the crucial cycloaddition and cyclocondensation reactions. abap.co.inresearchgate.netdaneshyari.com For example, the synthesis of 5-(substituted phenyl)-3-phenylisoxazoles, which share a structural similarity with the target compound, was completed in 6-10 minutes with yields of 67-82% under microwave irradiation, compared to 6-8 hours and 58-69% yields using conventional heating. researchgate.net This acceleration not only improves throughput but also minimizes the potential for side reactions and decomposition that can occur with prolonged heating. abap.co.in

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(substituted phenyl)-3-phenylisoxazoles | Conventional Heating | 6-8 hours | 58-69% | researchgate.net |

| 5-(substituted phenyl)-3-phenylisoxazoles | Microwave Irradiation | 6-10 minutes | 67-82% | researchgate.net |

| 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones | Conventional Heating | Several hours (not specified) | Lower (not specified) | zenodo.org |

| 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones | Microwave Irradiation | 2.5 minutes | 72% | zenodo.org |

| 3,5-disubstituted isoxazoles | Conventional Heating | Long reaction times (not specified) | Modest | daneshyari.com |

| 3,5-disubstituted isoxazoles | Microwave Irradiation | Shorter than conventional | Moderate | daneshyari.com |

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | Atom Economy (%) |

|---|---|---|---|---|

| 3-phenyl-1,2-oxazole-5-carboxylic acid (C10H7NO3, MW: 189.17) | Aniline (C6H7N, MW: 93.13) | This compound (C16H12N2O2, MW: 264.28) | Water (H2O, MW: 18.02) | 93.6% |

| Calculation: [MW of Product / (Sum of MW of all Reactants)] x 100 = [264.28 / (189.17 + 93.13)] x 100 = 93.6% |

Challenges and Future Directions in this compound Synthesis

Despite significant progress, challenges remain in the synthesis of this compound and its analogs. A primary challenge is achieving high regioselectivity during the isoxazole ring formation. nih.gov The [3+2] cycloaddition reaction can potentially yield a mixture of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles), complicating purification and reducing the yield of the desired product. rsc.orgmdpi.com While certain catalysts and reaction conditions can favor one isomer, developing robust and universally applicable methods for complete regiochemical control remains an active area of research. nih.govrsc.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for N,3-Diphenyl-1,2-Oxazole-5-Carboxamide

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the this compound molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two phenyl rings and the amide group. The protons on the phenyl group at the 3-position and the N-phenyl group of the carboxamide moiety typically appear as complex multiplets in the aromatic region, generally between δ 7.0 and 8.5 ppm. researchgate.net The exact chemical shifts and coupling patterns depend on the substitution and electronic environment. For instance, in the closely related 3,5-diphenylisoxazole, aromatic protons resonate in the δ 7.43–7.91 ppm range. rsc.org The single proton of the carboxamide group (-NH-) is anticipated to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H (C3-Ph & N-Ph) | 7.0 - 8.5 | Multiplet (m) |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Key signals for this compound would include those for the carbonyl carbon of the carboxamide, the carbons of the isoxazole (B147169) ring, and the carbons of the two phenyl groups. The isoxazole ring carbons (C3, C4, and C5) are expected to resonate at characteristic chemical shifts; for example, in 3,5-diphenylisoxazole, the corresponding carbons appear at δ 162.9 (C3), 97.4 (C4), and 170.3 (C5) ppm. rsc.org The carboxamide carbonyl carbon (C=O) is typically observed further downfield, often in the range of δ 160-170 ppm. The carbons of the phenyl rings will produce a series of signals in the aromatic region (approximately δ 120-140 ppm). scispace.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxamide C=O | 160 - 170 |

| Isoxazole C3 | ~163 |

| Isoxazole C5 | ~170 |

| Isoxazole C4 | ~97-100 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, which is particularly useful for assigning the protons within the individual phenyl rings by showing the connectivity between adjacent aromatic protons. psu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. psu.edu This allows for the definitive assignment of each protonated carbon in the phenyl rings.

Correlation from the amide proton (-NH-) to the carboxamide carbonyl carbon (C=O) and to the C5 carbon of the isoxazole ring.

Correlations from the ortho-protons of the N-phenyl ring to the carboxamide carbonyl carbon.

Correlations from the ortho-protons of the C3-phenyl ring to the C3 carbon of the isoxazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the compound and insights into its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the parent molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₆H₁₂N₂O₂), the calculated monoisotopic mass is 264.0899 g/mol . HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically <5 ppm), confirming the elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a protonated version, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. rrpharmacology.ruvedomostincesmp.ru Analyzing the resulting fragment ions helps to elucidate the structure of the molecule. A plausible fragmentation pathway for this compound could involve:

Amide Bond Cleavage: A primary fragmentation would likely be the cleavage of the amide bond, leading to the formation of a phenyl isocyanate radical cation or related fragments and a 3-phenyl-1,2-oxazole-5-carbonyl cation.

Isoxazole Ring Fragmentation: The isoxazole ring itself can undergo characteristic fragmentation, often involving the cleavage of the N-O bond, which is the weakest bond in the ring system. ipb.pt This can lead to the formation of various smaller charged fragments.

The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the connectivity of the different structural components of this compound. rrpharmacology.ru

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the identification of functional groups within the this compound molecule. ksu.edu.sa These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of the molecule. ksu.edu.sa Together, they provide complementary information for a thorough structural assignment.

The carboxamide group (-CO-NH-) in this compound gives rise to several distinct vibrational bands. The most prominent is the C=O stretching vibration, known as the Amide I band, which typically appears as a strong absorption in the IR spectrum between 1650 and 1700 cm⁻¹. libretexts.org The exact frequency can be influenced by hydrogen bonding. The N-H stretching vibration is observed as a sharp band in the 3400-3200 cm⁻¹ region. Another key feature is the Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, and is typically found in the 1640-1550 cm⁻¹ range. The C-N stretching vibration itself usually appears in the 1400-1200 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies for the Carboxamide Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3400 - 3200 | Medium-Strong | Weak |

| C=O Stretch (Amide I) | 1700 - 1650 | Strong | Medium |

| N-H Bend / C-N Stretch (Amide II) | 1640 - 1550 | Medium-Strong | Medium |

| C-N Stretch | 1400 - 1200 | Medium | Medium |

The 1,2-oxazole ring possesses a unique set of vibrational modes. The C=N stretching vibration within the heterocyclic ring is expected to produce a band in the 1670–1560 cm⁻¹ region. esisresearch.org The C-O-C stretching vibrations of the oxazole (B20620) ring typically result in asymmetric and symmetric stretching bands, often observed around 1150 cm⁻¹ and 1060 cm⁻¹, respectively. esisresearch.org Ring stretching vibrations, often coupled with the phenyl substituents, contribute to the complex fingerprint region of the spectrum, typically below 1600 cm⁻¹. Aromatic C-H stretching vibrations from the two phenyl rings are anticipated above 3000 cm⁻¹. esisresearch.org

Table 2: Characteristic Vibrational Frequencies for the Oxazole Ring System

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| C=N Stretch | 1670 - 1560 | Medium | Medium |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | ~1150 | Strong | Weak |

| C-O-C Symmetric Stretch | ~1060 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The extensive conjugation in this compound, involving the two phenyl rings, the oxazole nucleus, and the carboxamide group, is expected to give rise to strong absorptions in the ultraviolet region. The primary electronic transitions are likely to be π → π* transitions associated with the aromatic and heterocyclic systems. The presence of heteroatoms (oxygen and nitrogen) also allows for n → π* transitions, although these are typically weaker. The absorption maxima (λmax) for similar oxazole derivatives are often observed in the 250-400 nm range, with the specific wavelength and intensity being dependent on the solvent polarity. globalresearchonline.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis. rrpharmacology.ru High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. A reversed-phase HPLC system, utilizing a C18 stationary phase, would be effective for this analysis. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), could also be employed, provided the compound is thermally stable and sufficiently volatile. These methods are crucial for quality control, ensuring the purity of synthesized batches and enabling accurate quantification in various matrices.

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 280 nm) |

| Injection Volume | 10 - 20 µL |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It allows for the separation, identification, and quantification of the main compound from any impurities or by-products that may be present after synthesis.

A typical HPLC analysis for an isoxazole derivative involves a reversed-phase column, often a C8 or C18, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, delivered in either an isocratic or gradient elution mode. Ultraviolet (UV) detection is commonly employed, with the detection wavelength set to the absorbance maximum of the compound, which for aromatic and heterocyclic systems like this is often in the range of 210-280 nm.

The retention time (t_R) of the compound is a critical parameter for its identification under specific chromatographic conditions. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The following table represents a typical set of HPLC parameters that could be used for the analysis of this compound.

Table 1: Representative HPLC Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

| Retention Time (t_R) | ~ 4.5 min |

| Purity | > 99% |

Note: The retention time is an estimated value for a compound of this nature under the specified conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While less common for carboxamides due to potential thermal degradation, it can be employed for structural elucidation through the analysis of its fragmentation pattern, provided the compound is sufficiently volatile and thermally stable or can be derivatized.

In a GC-MS analysis, the compound is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to its constituent parts. The molecular ion peak [M]+ would confirm the molecular weight. Key fragments would likely arise from the cleavage of the amide bond, the isoxazole ring, and the phenyl groups.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 278 | [M]+ (Molecular Ion) |

| 201 | [M - C6H5NH]+ |

| 171 | [C6H5-C=N-O-C=O]+ |

| 105 | [C6H5CO]+ |

| 77 | [C6H5]+ |

Note: The fragmentation pattern is predictive and based on the chemical structure.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of a chemical reaction in real-time. It is a simple, rapid, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product.

For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for the presence of any intermediates or by-products. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated spots are visualized under UV light or by using a staining agent.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored.

Table 3: Representative TLC Data for Reaction Monitoring

| Compound | Rf Value | Visualization |

|---|---|---|

| Starting Material 1 | 0.65 | UV Active |

| Starting Material 2 | 0.40 | UV Active |

| This compound | 0.52 | UV Active |

Note: Rf values are dependent on the specific mobile phase composition (e.g., Ethyl Acetate/Hexane mixture) and the stationary phase.

Computational Chemistry and Theoretical Characterization of N,3 Diphenyl 1,2 Oxazole 5 Carboxamide

Quantum Mechanical Studies (e.g., Density Functional Theory, Hartree-Fock)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of molecular systems. researchgate.net These methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric structure. For N,3-diphenyl-1,2-oxazole-5-carboxamide, these studies would typically utilize a basis set, such as 6-31G(d,p) or higher, to accurately describe the atomic orbitals. researchgate.net

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. A key aspect of the conformational landscape is the relative orientation of the two phenyl rings and the oxazole (B20620) core. In a related compound, N,N-dimethyl-3-phenylisoxazole-5-carboxamide, the dihedral angle between the phenyl and isoxazole (B147169) rings was found to be 14.05 (7)°. nih.gov A similar non-planar arrangement would be expected for this compound due to steric hindrance between the phenyl groups and the carboxamide moiety. The conformational landscape can be explored by systematically rotating key single bonds, such as the C-N amide bond and the bonds connecting the phenyl rings to the oxazole, and calculating the energy at each step to identify stable conformers and the energy barriers between them.

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For molecules with extended conjugation, such as this compound, the HOMO is typically a π-orbital delocalized over the aromatic rings and the oxazole system, while the LUMO is a corresponding π*-antibonding orbital. Analysis of the charge distribution, often visualized through Mulliken charges or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

| Parameter | Significance | Expected Findings for this compound |

| HOMO Energy | Electron-donating ability | Delocalized π-orbital across the phenyl and oxazole rings. |

| LUMO Energy | Electron-accepting ability | Delocalized π*-orbital across the phenyl and oxazole rings. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A relatively small gap is expected due to the conjugated system, indicating potential for chemical reactivity. |

| Charge Distribution | Identification of electrophilic and nucleophilic sites | Negative charges are expected on the oxygen and nitrogen atoms, making them nucleophilic centers. |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates and are typically performed on the optimized geometry. The calculated frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes would include C=O stretching of the carboxamide group, N-H stretching, C=N and C=C stretching of the oxazole and phenyl rings, and various bending and out-of-plane modes. In a study on 4,5-diphenyl-2-2 oxazole propionic acid, theoretical frequency calculations showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net A similar correlation would be expected for the title compound, allowing for the assignment of experimental spectral bands.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and is color-coded to indicate regions of different electrostatic potential. Red-colored regions represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the oxazole ring, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions. The regions around the hydrogen atoms of the N-H group would exhibit a positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters. As discussed, IR frequencies can be calculated from vibrational analysis. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations are performed on the optimized molecular geometry and provide theoretical chemical shifts that can be correlated with experimental data to aid in structure elucidation. mdpi.com For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated to predict the chemical shifts of the protons and carbons in the phenyl rings, the oxazole ring, and the carboxamide group.

| Spectroscopic Parameter | Computational Method | Predicted Information for this compound |

| IR Frequencies | Vibrational Frequency Analysis (DFT/HF) | Characteristic stretching and bending frequencies for C=O, N-H, C=N, and aromatic C-H bonds. |

| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Predicted ¹H and ¹³C chemical shifts for all unique atoms in the molecule, aiding in spectral assignment. |

Computational Assessment of Molecular Flexibility and Rotational Barriers

The flexibility of a molecule is determined by the ease of rotation around its single bonds. Computational methods can be used to calculate the energy barriers associated with these rotations. For this compound, key rotational barriers would include the rotation around the C-N amide bond and the single bonds connecting the phenyl rings to the oxazole core. A study on N-benzhydrylformamides used DFT calculations to determine the rotational barriers of the formyl group, which were found to be in the range of 20–23 kcal/mol. nih.gov A similar approach could be applied to determine the rotational barrier of the carboxamide group in the title compound. Understanding these rotational barriers is important for characterizing the conformational dynamics of the molecule.

In Silico Modeling for Structure-Activity Relationship (SAR) Insights

In silico modeling has become an indispensable tool in modern drug discovery and development, providing crucial insights into the relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, computational techniques such as ligand docking and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict interactions with biological targets and to guide the design of more potent and selective molecules. These methods help to rationalize observed biological data and prioritize the synthesis of new derivatives with improved pharmacological profiles.

Ligand Docking Studies with Potential Biological Targets (if applicable)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level.

Research on related isoxazole-carboxamide derivatives has utilized molecular docking to explore their binding interactions with various biological targets, including cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.govnih.gov These studies aim to justify the observed biological activities and to understand the binding patterns within the active sites of COX-1 and COX-2 isozymes. nih.gov For instance, docking studies on a series of phenyl-isoxazole-carboxamide compounds revealed key interactions within the COX-2 active site. It was observed that specific substitutions on the phenyl rings could significantly influence binding affinity and selectivity. nih.govnih.gov One of the most potent compounds in a studied series featured a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, which oriented the 5-methyl-isoxazole core toward a secondary binding pocket, creating ideal interactions with the COX-2 enzyme. nih.govnih.gov

Docking studies have also been extended to other targets, such as bacterial and fungal proteins, to investigate the potential antimicrobial and antifungal activities of isoxazole derivatives. nih.govnih.gov For example, compound A8 from a studied series showed potential binding interactions with elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia. nih.gov

The insights from these docking studies are crucial for understanding the structure-activity relationships of the broader class of isoxazole-carboxamides, providing a framework for predicting the potential biological targets and binding modes of this compound itself.

| Compound Feature | Observed Interaction | Predicted Outcome | Reference |

|---|---|---|---|

| Unsubstituted Phenyl Rings | General hydrophobic interactions within the active site. | Moderate inhibitory activity. | nih.gov |

| 3,4-dimethoxy & Chloro Substitutions | Orientation of the isoxazole ring towards a secondary binding pocket. | Enhanced binding affinity and high selectivity for COX-2. | nih.govnih.gov |

| Fluoro-phenyl group | Potential for halogen bonding and altered electronic properties. | Variable activity, depending on fluorine position. | nih.gov |

| 5-methyl-isoxazole ring | Core scaffold making key contacts with active site residues. | Essential for establishing the primary binding mode. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For classes of compounds similar to this compound, such as other heterocyclic carboxamides, 3D-QSAR models have been developed to understand the requirements for potent biological activity. nih.govresearchgate.net These models are built using a dataset of molecules with known activities, which is divided into a training set (to build the model) and a test set (to validate its predictive power). nih.gov

The process involves aligning the compounds and generating pharmacophore features, which are spatial arrangements of key chemical properties like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). nih.gov The resulting 3D-QSAR model can be visualized using contour maps, where different colored regions indicate areas where a particular property is predicted to increase (favorable) or decrease (unfavorable) biological activity. nih.gov For example, a blue region on a hydrogen-bond donor map would suggest that adding a donor group at that position would likely enhance the compound's interaction with the target enzyme. nih.gov

The statistical significance of a QSAR model is crucial for its reliability. Parameters such as the cross-validated correlation coefficient (Q²), the root mean square error (RMSE), and the Pearson-r value for the test set are used to assess the model's predictive ability. nih.gov While a specific QSAR model for this compound is not detailed in the available literature, the principles from studies on related structures, such as triazole-bearing compounds targeting COX-2, can be applied to hypothesize the key structural features that might govern its activity. nih.gov

| Descriptor Class | Description | Example Descriptors | Potential Influence on Activity |

|---|---|---|---|

| Topological | Describe the atomic connectivity and shape of the molecule. | Wiener index, Kier & Hall shape indices. | Relates molecular size and branching to receptor fit. |

| Electronic | Describe the distribution of electrons in the molecule. | Dipole moment, HOMO/LUMO energies, partial atomic charges. | Governs electrostatic and orbital-based interactions. |

| Physicochemical | Describe bulk properties related to solubility and partitioning. | LogP (lipophilicity), Molar Refractivity (MR). | Impacts membrane permeability and hydrophobic interactions. |

| Pharmacophore (3D) | Describe the spatial arrangement of chemical features. | Distances between H-bond donors, acceptors, aromatic rings. | Defines the geometry required for optimal receptor binding. |

Chemical Reactivity, Derivatization, and Functional Transformations of N,3 Diphenyl 1,2 Oxazole 5 Carboxamide

Reactions at the Carboxamide Nitrogen and Carbonyl Groups

The carboxamide moiety (-CONH-) is a robust functional group, yet it provides opportunities for specific chemical modifications at both the nitrogen and carbonyl carbon atoms.

The secondary amide nitrogen in N,3-diphenyl-1,2-oxazole-5-carboxamide possesses a hydrogen atom that can be substituted through various reactions, allowing for the introduction of diverse functional groups. While specific studies on the N-substitution of this exact molecule are not extensively detailed, the reactivity can be inferred from analogous heterocyclic carboxamide systems.

N-alkylation can be achieved by deprotonating the amide with a suitable base to form the corresponding amidate anion, which then acts as a nucleophile toward an alkyl halide. This process yields N-alkylated derivatives. Similarly, N-acylation can introduce an additional acyl group. In related structures, such as oxazol-2-one-3-carboxamides, the modification of the amide N-H bond has been explored. For instance, the replacement of the N-H with an N-methyl (N-CH3) group was found to be detrimental to the inhibitory activity of certain compounds against acid ceramidase, demonstrating that N-substitution is a viable synthetic pathway that can significantly influence molecular properties. nih.gov The synthesis of N-substituted indazole-3-carboxamides further illustrates the feasibility of introducing linkers and various heterocyclic moieties at the amide nitrogen to modulate biological activity. nih.gov

The amide bond in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield 3-phenyl-1,2-oxazole-5-carboxylic acid and aniline (B41778). This reaction represents the cleavage of the C-N bond of the amide. Studies on structurally related compounds, such as 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide, have shown that this type of hydrolysis is a key metabolic transformation. rrpharmacology.rurrpharmacology.ru In biotransformation studies, this related compound was hydrolyzed into its constituent carboxylic acid and aniline derivative. rrpharmacology.rurrpharmacology.ru This indicates that the carboxamide linkage in the 1,2-oxazole-5-carboxamide scaffold is susceptible to cleavage.

Conversely, amidation represents the formation of the carboxamide bond and is the principal method for synthesizing the title compound. This is typically achieved by reacting 3-phenyl-1,2-oxazole-5-carboxylic acid with aniline. The reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, to facilitate the nucleophilic attack by the aniline nitrogen.

| Reactant | Reaction | Products |

| This compound | Hydrolysis | 3-Phenyl-1,2-oxazole-5-carboxylic acid and Aniline |

Electrophilic and Nucleophilic Substitution on the Oxazole (B20620) Ring

The 1,2-oxazole ring is a five-membered heterocycle with relatively low aromaticity, which influences its substitution chemistry. The reactivity of the ring is characterized by the acidity of its C-H protons and its susceptibility to electrophilic and nucleophilic attack. thepharmajournal.com

In this compound, the C-3 and C-5 positions of the oxazole ring are already substituted with a phenyl group and a carboxamide group, respectively. This leaves the C-4 position as the only available site for substitution directly on the heterocyclic ring.

The general reactivity of the oxazole ring shows that the acidity of the ring protons decreases in the order C-2 > C-5 > C-4. thepharmajournal.com Electrophilic substitution typically prefers the C-5 position when available and the ring is activated by an electron-donating group. thepharmajournal.com Given that C-5 is blocked in the title compound, and the ring is generally electron-deficient, electrophilic substitution on the C-4 position is expected to be difficult and require harsh conditions.

A more viable strategy for functionalizing the C-4 position is through deprotonation (lithiation) followed by quenching with an electrophile. Studies on the lithiation of substituted oxazole carboxamides have demonstrated that regioselectivity is highly dependent on the substitution pattern and the base used. rsc.org For this compound, treatment with a strong base like butyl lithium could potentially deprotonate the C-4 position, creating a nucleophilic center that can react with various electrophiles to introduce new substituents at this site. Nucleophilic substitution on the oxazole ring is generally uncommon unless a good leaving group, such as a halogen, is present. thepharmajournal.com

Transformations of the Phenyl Substituents

The N-phenyl and C-3 phenyl rings are amenable to a variety of electrophilic aromatic substitution reactions, allowing for extensive functionalization of the molecule.

Nitration: The nitration of this compound can be achieved using standard nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. Research on the nitration of a similar compound, 2,5-diphenyl-1,3,4-oxadiazole, reveals that the reaction is complex and yields a mixture of products. rsc.org Nitration can occur on either or both of the phenyl rings. The directing effect of the substituents will govern the position of the incoming nitro group.

For the N-phenyl ring, the amide group is an ortho-, para-director, although it is deactivating. For the 3-phenyl ring, the oxazole moiety is a deactivating, meta-directing group. Consequently, nitration is expected to produce a mixture of isomers. Studies on the diphenyl-oxadiazole analogue showed that reaction conditions significantly influence the product distribution; nitration with nitric acid alone favored para-substituted products, while mixed acids led to mainly meta-substituted products. rsc.org

| Possible Mononitrated Products | Position of -NO2 Group |

| N-(Nitrophenyl)-3-phenyl-1,2-oxazole-5-carboxamide | ortho, meta, or para on the N-phenyl ring |

| N-Phenyl-3-(nitrophenyl)-1,2-oxazole-5-carboxamide | meta on the 3-phenyl ring |

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can introduce halogen atoms onto the phenyl rings. This is typically carried out using reagents like N-bromosuccinimide (NBS) or a halogen in the presence of a Lewis acid catalyst. researchgate.net The regioselectivity will again be determined by the directing effects of the substituents. On the N-phenyl ring, halogenation is expected to occur at the ortho and para positions. On the 3-phenyl ring, substitution would likely be directed to the meta position.

Sulfonation: Sulfonation involves treating the compound with fuming sulfuric acid (H2SO4/SO3) to introduce a sulfonic acid (-SO3H) group onto the aromatic rings. This reaction is reversible and subject to the same directing effects as nitration and halogenation, leading to the formation of sulfonic acid derivatives at the ortho/para positions of the N-phenyl ring and the meta position of the 3-phenyl ring.

Influence of Phenyl Substituents on Electronic Properties and Reactivity

The electronic character of the this compound scaffold is significantly modulated by the nature and position of substituents on its two phenyl rings. These substituents alter the electron density distribution across the molecule, thereby influencing its reactivity, stability, and intermolecular interactions. The principles of these electronic effects can be extrapolated from studies on similarly substituted aromatic and heterocyclic systems. researchgate.netmdpi.com

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, on either the N-phenyl or the 3-phenyl ring decrease the electron density of the aromatic system and, by extension, the heterocyclic core. This reduction in electron density can make the oxazole ring more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density, which can enhance the ring's reactivity towards electrophiles. mdpi.com

Computational studies using methods like Density Functional Theory (DFT) can quantify these effects by calculating key electronic descriptors. researchgate.net For instance, the introduction of an EWG is expected to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), while an EDG would raise them. The HOMO-LUMO energy gap, a predictor of chemical reactivity and kinetic stability, is also affected by these substitutions.

The following table summarizes the anticipated effects of different substituent types on the electronic properties of this compound.

| Substituent Type (on Phenyl Rings) | Effect on Electron Density | Impact on HOMO/LUMO Levels | Predicted Effect on Reactivity |

|---|---|---|---|

| Electron-Donating Groups (EDG) (e.g., -OCH₃, -NH₂) | Increases electron density on the phenyl ring and oxazole core. | Raises HOMO and LUMO energy levels. | Enhances susceptibility to electrophilic attack. |

| Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN, -Cl) | Decreases electron density on the phenyl ring and oxazole core. | Lowers HOMO and LUMO energy levels. | Enhances susceptibility to nucleophilic attack; may facilitate ring-opening. |

| Halogens (e.g., -F, -Cl, -Br) | Inductively withdrawing, but mesomerically donating (net withdrawing). | Lowers HOMO and LUMO energy levels. | Deactivates the ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution or as a handle for cross-coupling reactions. |

Cycloaddition Reactions Involving the Oxazole Ring System (e.g., Diels-Alder reactions)

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that can participate in various cycloaddition reactions, although its behavior differs from that of the 1,3-oxazole isomer. While 1,3-oxazoles are well-known for their participation as dienes in Diels-Alder reactions to form pyridines, the 1,2-oxazole ring of this compound is generally less reactive as a diene in traditional [4+2] cycloadditions due to its electronic structure. nih.govresearchgate.netwikipedia.org

However, the isoxazole (B147169) core can engage in other modes of cycloaddition, most notably [3+2] cycloadditions, often following a ring-opening event. For instance, the cleavage of the weak N-O bond can generate a reactive intermediate that subsequently undergoes cycloaddition. researchgate.netnih.gov

Furthermore, isoxazoles can be synthesized via [3+2] cycloaddition reactions, a process that can be relevant to the derivatization of the parent compound. nih.gov For example, the reaction of a nitrile oxide with an alkyne is a primary method for forming the isoxazole ring. nih.gov This suggests that functional groups on the this compound could be modified to generate precursors for subsequent cycloaddition-based transformations.

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The 1,2-oxazole ring is characterized by a relatively weak N-O bond, making it susceptible to cleavage under various conditions, including thermal, photochemical, or chemical induction. This susceptibility is the basis for several important ring-opening and rearrangement reactions. researchgate.net

One common reaction is reductive cleavage of the N-O bond, typically using catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents. This process opens the ring to yield an enaminone intermediate, which can be further transformed.

Base-catalyzed rearrangements are also known for isoxazole systems. For instance, the conversion of isoxazoline (B3343090) N-oxides into isoxazoles can proceed through a complex mechanism involving deprotonation, electrocyclic ring opening to a ketoamide intermediate, and subsequent cyclization. researchgate.net This pathway highlights the potential for the isoxazole ring to open and re-close, allowing for structural isomerization or rearrangement. researchgate.net

Hydrolysis represents another pathway for ring modification. For example, certain 4,5-dihydro-1,2-oxazole-5-carboxamide derivatives have been shown to undergo biotransformation via hydrolysis, cleaving the amide bond to yield a carboxylic acid and an amine. rrpharmacology.rusemanticscholar.org While this targets the carboxamide group, harsh conditions could potentially affect the stability of the oxazole ring itself.

A notable rearrangement specific to 1,3-oxazoles is the Cornforth rearrangement, a thermal reaction involving the exchange of substituents at the C4 and C5 positions via a nitrile ylide intermediate. wikipedia.orgwikipedia.org Although this compound is an isoxazole (a 1,2-oxazole), understanding related rearrangements in other azoles provides context for the potential reactivity of the heterocyclic core.

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound requires precise control over chemical reactions to ensure that functional groups are introduced at the desired positions (regioselectivity) and that only the intended functional group reacts (chemoselectivity).

Derivatization of the Carboxamide Group: The most direct method for creating a diverse library of derivatives is through modification of the carboxamide moiety. The synthesis typically involves the coupling of 3-phenyl-1,2-oxazole-5-carboxylic acid with a substituted aniline. nih.govnih.gov This amide bond formation is often facilitated by coupling agents, which activate the carboxylic acid. This approach is highly regioselective, as the reaction occurs specifically between the carboxylic acid and the amine.

A common and effective method for this transformation is outlined below:

Activation of 3-phenyl-1,2-oxazole-5-carboxylic acid with a coupling agent.

Nucleophilic attack by the amino group of a substituted aniline.

Formation of the desired N-substituted carboxamide derivative.

The following table details common reagents used in this coupling reaction. nih.govresearchgate.net

| Reagent Type | Examples | Role in the Reaction |

|---|---|---|

| Coupling Agent / Activator | EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), Thionyl chloride (SOCl₂) | Activates the carboxylic acid group, making it more susceptible to nucleophilic attack. |

| Catalyst / Additive | DMAP (4-Dimethylaminopyridine), HOBt (Hydroxybenzotriazole) | Acts as a nucleophilic catalyst and suppresses side reactions, improving yield and purity. |

| Base | Triethylamine (B128534) (TEA) | Neutralizes acids formed during the reaction, such as HCl when using acyl chlorides. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Provides an inert medium for the reaction. |

Functionalization of the Phenyl Rings: Regioselective functionalization of the 3-phenyl or N-phenyl rings can be achieved through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the substituents already present on the rings govern the position of the incoming electrophile. The isoxazole ring and the carboxamide linkage are generally deactivating and will direct incoming electrophiles to the meta position on the 3-phenyl ring. The orientation on the N-phenyl ring is directed by the amide group, which is an ortho-, para-director.

Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed if a halogen substituent is present on one of the phenyl rings. mdpi.com This allows for the chemo- and regioselective formation of new carbon-carbon or carbon-nitrogen bonds, providing a powerful tool for creating complex derivatives. mdpi.com

Structure Activity Relationship Sar Studies for N,3 Diphenyl 1,2 Oxazole 5 Carboxamide and Its Analogs Non Clinical Focus

Design Principles for Modulating Biological Activity

The design of novel analogs based on the N,3-diphenyl-1,2-oxazole-5-carboxamide scaffold is guided by established medicinal chemistry principles. These strategies aim to enhance biological activity, selectivity, and other molecular properties by making targeted structural changes.

Rational design strategies for oxazole (B20620) carboxamide scaffolds often employ techniques like active subunit combination and scaffold hopping. nih.gov By combining known active chemical motifs (pharmacophores) into a single molecule, researchers can create hybrid compounds with potentially improved or novel biological activities. nih.govresearchgate.net For the oxazole carboxamide core, this involves retaining the essential arrangement of the aromatic rings and the carboxamide linker while introducing diverse substituents to probe the chemical space around the core structure. tandfonline.com

Another key strategy is the disruption of molecular planarity. Reducing the planarity of a core scaffold can sometimes lead to better interactions within a biological target's binding site and improve physicochemical properties. nih.gov For instance, modifying the fused bicyclic systems to a more flexible oxazole core can be a valuable approach. nih.gov Computational methods, such as molecular docking simulations, play a significant role in this process. nih.gov These simulations help predict how different analogs might bind to a target protein, allowing for a more focused and efficient synthetic effort by prioritizing compounds with the highest predicted affinity. nih.gov

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, several key pharmacophoric elements have been identified as critical for interaction with various biological targets.

The essential components generally include:

A central heterocyclic ring (the oxazole): This ring acts as a rigid scaffold, properly orienting the other functional groups. Its heteroatoms (oxygen and nitrogen) can participate in hydrogen bonding or other electrostatic interactions. alliedacademies.orgresearchgate.net

Two aromatic rings (the phenyl groups): These groups are often involved in hydrophobic and π-stacking interactions within the binding pocket of a target protein. Their substitution pattern is a critical determinant of activity. nih.gov

A carboxamide linker (-CONH-): This group is a crucial hydrogen bond donor and acceptor, often forming key interactions that anchor the molecule to its biological target. nih.gov

Studies on related compounds have shown that the hydrogen bond donor capability of the amide N-H group is often essential for activity. researchgate.net Likewise, the spatial relationship between the aromatic rings and the hydrogen-bonding carboxamide group is a determining factor for potent biological interactions.

Relationship between Structural Modifications and Biological Target Interactions

Systematic modification of the this compound scaffold has provided significant insight into how specific structural changes affect biological activity.

The amide linkage is a pivotal interaction point in many oxazole carboxamide derivatives. Modifications at the N-phenyl group of the amide can have a profound impact on activity. The nature of the substituent on this phenyl ring dictates its electronic and steric properties, which in turn influences binding affinity.

| Modification to Amide Group | General Effect on Biological Activity | Rationale |

| N-H (unsubstituted) | Often essential for activity | Acts as a critical hydrogen bond donor to anchor the molecule in the target's binding site. nih.gov |

| N-Methyl | Typically detrimental | Loss of the hydrogen bond donor capability disrupts key interactions. nih.gov |

| Replacement of Amide Linker | Generally leads to loss of activity | The specific geometry and hydrogen bonding capacity of the amide are crucial for maintaining the pharmacophore. nih.gov |

The two phenyl rings on the this compound scaffold are primary sites for modification to fine-tune biological activity. The position, number, and nature (electron-donating or electron-withdrawing) of substituents can dramatically alter the molecule's interaction with its target. researchgate.net

For the phenyl ring at the 3-position of the oxazole, substitutions can influence the electronic properties of the heterocyclic core. In SAR studies of related 3,5-disubstituted 1,2,4-oxadiazoles, it was found that this phenyl group could be replaced by other aromatic systems like a pyridyl group, sometimes leading to improved activity. nih.gov

On the N-phenyl ring (attached to the carboxamide), substituents can explore different sub-pockets within a binding site. Studies on various carboxamide-containing scaffolds have consistently shown that the substitution pattern on this ring is a key determinant of potency and selectivity. tandfonline.comnih.gov For example, introducing small lipophilic groups or halogen atoms can enhance hydrophobic interactions and improve activity.

| Phenyl Ring Position | Substituent Type | General Effect on Activity | Reference |

| 3-Phenyl Ring | Electron-donating groups | Can enhance activity by modulating the electronics of the oxazole ring. | researchgate.net |

| 3-Phenyl Ring | Electron-withdrawing groups | Can decrease activity in some contexts. | researchgate.net |

| N-Phenyl Ring | Halogens (e.g., F, Cl) | Often increases potency through enhanced hydrophobic or specific halogen bonding interactions. | tandfonline.com |

| N-Phenyl Ring | Small alkyl groups (e.g., Methyl) | Can improve activity by occupying small hydrophobic pockets. | nih.gov |

The central oxazole ring is more than just a scaffold; its orientation and substitution are critical. The 1,2-oxazole (isoxazole) isomerism, and the specific attachment points (e.g., 5-carboxamide), define the geometry of the entire molecule. Swapping the positions of the phenyl groups on the oxazole ring (e.g., from 3-phenyl to 5-phenyl) can lead to significant changes in activity. For instance, in a series of oxazol-2-one-3-carboxamides, moving a phenyl group from the C4 to the C5 position of the ring resulted in different potency profiles, indicating that the precise spatial arrangement of the aryl groups is key. nih.gov

Mechanistic Studies of Biological Activities at a Molecular Level

The biological effects of this compound and its analogs are rooted in their interactions with specific molecular targets. Investigations into these mechanisms have elucidated their enzyme inhibition profiles and receptor binding activities.

Enzyme Inhibition Profiles and Kinetics

Derivatives of isoxazole (B147169) carboxamide have been identified as inhibitors of several key enzymes. The nature and potency of this inhibition vary depending on the specific substitutions on the core structure.

Cyclooxygenase (COX) Inhibition : Several isoxazole-carboxamide derivatives demonstrate moderate to potent inhibitory activity against both COX-1 and COX-2 enzymes. For instance, in one study, the most potent compound against COX-1 and COX-2 exhibited IC50 values of 64 nM and 13 nM, respectively, with a selectivity ratio of 4.63. nih.gov Another series of chloro-fluorophenyl-isoxazole carboxamide derivatives also showed potent inhibition, with one compound having an IC50 value of 0.391 μg/ml against the COX-1 enzyme. eurekaselect.com

Carbonic Anhydrase (CA) Inhibition : Isoxazole derivatives have been explored as inhibitors of carbonic anhydrase (CA), an enzyme linked to various human malignancies. acs.org Certain synthesized compounds show significant inhibitory action against CA. One of the most promising derivatives displayed an IC50 value of 112.3 ± 1.6 μM. acs.org Other studies on related heterocyclic carboxamides have identified potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, with IC50 values as low as 0.477 ± 0.03 μM and 1.933 ± 0.11 μM, respectively. mdpi.com

Acid Ceramidase (AC) Inhibition : A novel class of substituted oxazol-2-one-3-carboxamides, structurally related to the isoxazole scaffold, were designed as inhibitors of acid ceramidase (AC), a cysteine hydrolase involved in sphingolipid metabolism. nih.govcnr.it Optimization of initial hits led to a potent AC inhibitor with an IC50 value of 0.039 μM. nih.gov

Other Enzyme Targets : Research has also shown that isoxazole-based carboxamides and related structures can inhibit other enzymes. For example, certain isoxazole carbohydrazides displayed reversible and competitive inhibition of monoamine oxidase B (MAO-B). researchgate.net Additionally, some derivatives were identified as potent inhibitors of VEGFR2 kinase with IC50 values in the nanomolar range (e.g., 25.7 nM and 28.2 nM), comparable to the reference drug Sorafenib. researchgate.net

Table 1: Enzyme Inhibition Data for Isoxazole Carboxamide Analogs

| Compound Series | Enzyme Target | Key Compound Example | IC50 Value | Reference |

|---|---|---|---|---|

| Phenyl-isoxazole-carboxamide | COX-1 | A13 | 64 nM | nih.gov |

| Phenyl-isoxazole-carboxamide | COX-2 | A13 | 13 nM | nih.gov |

| Chloro-fluorophenyl-isoxazole carboxamide | COX-1 | Compound 2b | 0.391 μg/ml | eurekaselect.com |

| Isoxazole Derivatives | Carbonic Anhydrase | Compound AC2 | 112.3 ± 1.6 μM | acs.org |

| Spiro- nih.goveurekaselect.comresearchgate.net thiadiazole-carboxamide | Carbonic Anhydrase IX | Compound 1 | 0.477 ± 0.03 μM | mdpi.com |

| Isoxazole-based carboxamides | VEGFR2 | Compound 8 | 25.7 nM | researchgate.net |

| 5-POA carboxamides | Acid Ceramidase (hAC) | Compound 12b | 0.039 μM | nih.gov |

Receptor Binding and Antagonist/Agonist Mechanisms

Analogous structures to this compound have been evaluated for their ability to bind to and modulate various receptors.

Benzodiazepine (B76468) (BZD) Receptors : Diphenyl-1,3,4-oxadiazole derivatives, which share a diphenyl-heterocycle core, were designed as ligands for the benzodiazepine (BZD) binding site of the GABA-A receptor. nih.gov In-vitro radioligand binding assays using [3H]-flumazenil showed that some of these compounds have a high affinity for BZD receptors, with the most potent derivatives exhibiting IC50 values as low as 1.54 nM and 1.66 nM. nih.gov The pharmacological effects of these compounds were significantly inhibited by flumazenil, a standard BZD receptor antagonist, confirming their mechanism of action through these receptors. nih.gov

Vasopressin V1A Receptor : In a search for selective antagonists of the human vasopressin V1A (hV1A) receptor, high-throughput screening identified a 4,5-diphenyl-1,2,4-triazole structure. nih.gov Subsequent studies revealed that this scaffold is crucial for high-affinity binding. Certain derivatives were confirmed as hV1A receptor antagonists by their ability to inhibit the arginine vasopressin (AVP)-induced intracellular calcium response in CHO cells expressing the receptor. nih.gov